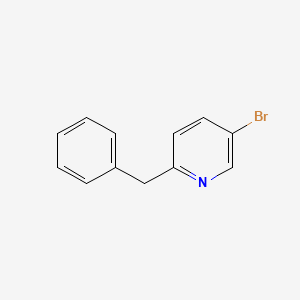
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a hydroxy group and a methyl group attached to the phenyl ring, along with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the oxidative coupling of phenolic compounds. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained . Another approach involves the use of bio-based molecules derived from lignocellulosic biomass, which can be converted into acrylates through various synthetic pathways .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize renewable sources such as lignocellulosic material. These processes are designed to be environmentally friendly and sustainable, addressing contemporary issues related to fossil fuel depletion and climate change .
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products such as alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Medicine: It is being explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of specific enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Comparación Con Compuestos Similares
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid can be compared with other similar compounds, such as:
(E)-3-(4-Methoxyphenyl)acrylic acid: This compound has a methoxy group instead of a hydroxy group, which may result in different chemical and biological properties.
(E)-3-(3-Hydroxy-4-methoxyphenyl)acrylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-4+ |
Clave InChI |
IFFUCWZWPUASSZ-SNAWJCMRSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)/C=C/C(=O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1)C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


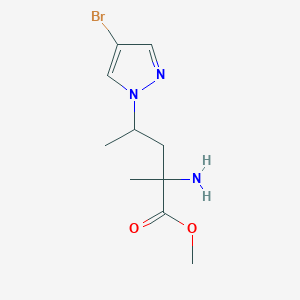
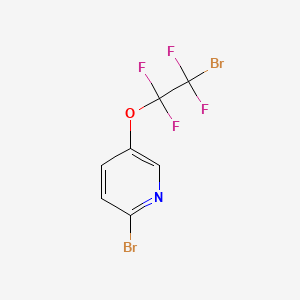

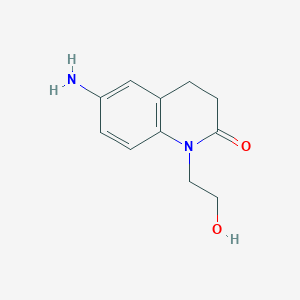

![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)
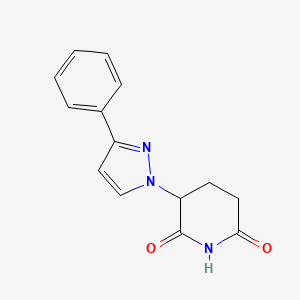

![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
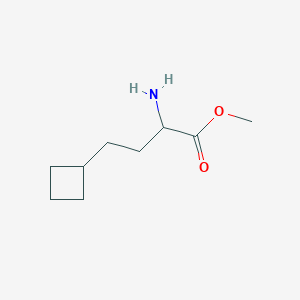

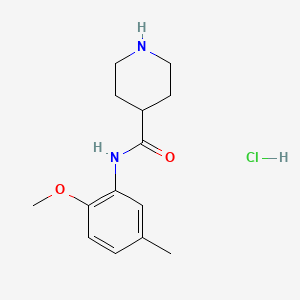
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
